molecular formula C20H25BrClNO B1441692 3-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride CAS No. 1220038-89-0

3-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1441692
CAS No.: 1220038-89-0
M. Wt: 410.8 g/mol
InChI Key: HDUGPPQQQRLAEG-UHFFFAOYSA-N
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Description

3-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride is a chemical compound that has garnered attention due to its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a benzyl and bromophenoxy group. It is often used in research settings for its potential therapeutic and industrial applications.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit cholinesterase receptors, particularly acetylcholinesterase (AChE), by binding to its catalytic site. This interaction involves the benzyl-piperidine group, which provides good binding affinity to the catalytic site, interacting with amino acid residues such as Trp84, Trp279, Phe330, and Phe331 .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the cholinergic signaling pathway by inhibiting acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft. This can result in enhanced neurotransmission and improved cognitive function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits acetylcholinesterase by binding to its catalytic site, preventing the breakdown of acetylcholine. This inhibition is achieved through interactions with key amino acid residues in the enzyme’s active site. Additionally, it may influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions, but its degradation products may have different biochemical properties. Long-term exposure to the compound can lead to sustained inhibition of acetylcholinesterase and prolonged enhancement of cholinergic signaling .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively inhibits acetylcholinesterase without causing significant adverse effects. At higher doses, it may exhibit toxic effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound is primarily metabolized in the liver, where it undergoes phase I and phase II metabolic reactions. These reactions involve oxidation, reduction, and conjugation processes that convert the compound into more water-soluble metabolites for excretion .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is distributed throughout the body, with higher concentrations observed in the brain and liver. Its localization and accumulation in these tissues are influenced by its interactions with transport proteins and cellular membranes .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound is primarily localized in the cytoplasm and may also be found in the nucleus and other organelles. Its localization is directed by specific targeting signals and post-translational modifications that guide it to particular cellular compartments. This subcellular distribution is crucial for its biochemical interactions and effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride typically involves several key steps:

    Formation of the Bromophenoxy Intermediate: This step involves the bromination of a phenol derivative to form the bromophenoxy compound.

    Alkylation: The bromophenoxy intermediate is then alkylated with a suitable alkylating agent to introduce the benzyl group.

    Piperidine Ring Formation: The alkylated bromophenoxy compound is reacted with piperidine under specific conditions to form the desired piperidine derivative.

    Hydrochloride Salt Formation: Finally, the piperidine derivative is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

3-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine
  • 4-(2-(4-Benzyl-2-bromophenoxy)ethyl)piperidine hydrochloride
  • 3-(2-(2-Bromo-4-ethylphenoxy)ethyl)piperidine hydrochloride

Uniqueness

3-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride is unique due to its specific substitution pattern and the presence of both benzyl and bromophenoxy groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

3-[2-(4-benzyl-2-bromophenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BrNO.ClH/c21-19-14-18(13-16-5-2-1-3-6-16)8-9-20(19)23-12-10-17-7-4-11-22-15-17;/h1-3,5-6,8-9,14,17,22H,4,7,10-13,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDUGPPQQQRLAEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCOC2=C(C=C(C=C2)CC3=CC=CC=C3)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride
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3-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride
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3-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride
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3-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride
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3-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride
Reactant of Route 6
3-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride

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